beta-Cembrenediol

説明

Beta-Cembrenediol, also known as β-CBD, is one of the most characteristic ingredients of glandular trichome secretions from Nicotiana tabacum L. (tobacco). It has attracted considerable attention for its potent antitumor, neuroprotective, antimicrobial, and other activities .

Synthesis Analysis

The synthesis of beta-Cembrenediol has been explored in several studies. For instance, one study demonstrated the successful P450-catalyzed chemo-, regio-, and stereoselective oxidation of the tobacco cembranoid β-cembrenediol . Another study reported the synthesis of the 4-O-pyranoglucosyl derivatives of β-CBD .

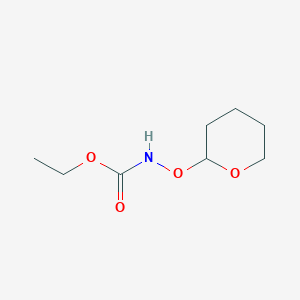

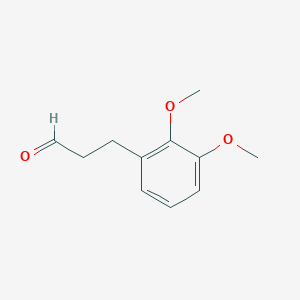

Molecular Structure Analysis

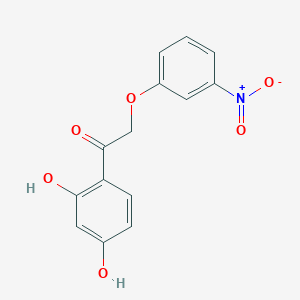

The molecular formula of beta-Cembrenediol is C20H34O2 . It is the C-4 epimer of (1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol, also known as α-cembrenediol .

Chemical Reactions Analysis

Beta-Cembrenediol can undergo various chemical reactions. For example, it can be oxidized by P450 BM3 to produce different products . It can also react with chlororethyl, ethyl, and benzyl isocyanates in the presence of a catalytic amount of triethylamine to yield the C-6 carbamates .

Physical And Chemical Properties Analysis

Beta-Cembrenediol has a molecular weight of 306.5 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass is 306.255880323 g/mol .

科学的研究の応用

Antitumor Activity

Beta-Cembrenediol (β-CBD) and its C-4 epimer alpha-Cembrenediol (α-CBD) were first found to exhibit antitumor activity in 1985 . More recent research has shown that α-CBD and its derivatives show greater anticancer advantages than β-CBD .

Neuroprotective Effects

Beta-Cembrenediol has been found to have potent neuroprotective activities . It achieves this by increasing the phosphorylation of Akt, a well-known neuroprotective pathway .

Antimicrobial Properties

Both α- and β-CBD possess moderate antimicrobial effects . This makes them potential candidates for the development of new antimicrobial agents.

Anti-migratory Compounds in Wound Healing

Beta-Cembrenediol and its analogs have been found as anti-migratory compounds in wound healing assays with prostate cancer cells . This suggests a potential application in the treatment of wounds and injuries.

Prostate Cancer Recurrence Suppressor

Beta-Cembrenediol has been identified as a prostate cancer recurrence suppressor lead and prospective scaffold via modulation of Indoleamine 2,3-Dioxygenase and Tryptophan Dioxygenase . This study demonstrates the in vitro β-CBD anti-migratory and anti-clonogenicity activities against five diverse human PC cell lines .

Agricultural Fungicides

Many researchers are committed to exploring the possibility of utilizing these two cembrenediols and their derivatives both in human medicine and in agricultural fungicides . This suggests a potential application in the agriculture industry.

作用機序

Target of Action

Beta-Cembrenediol (β-CBT) is a natural product from tobacco plants . It has been found to inhibit the induction of the early antigen of Epstein-Barr virus (EA-EBV) by 12-O-tetradecanoylphorbol-13-acetate (TPA) in vitro . This suggests that one of its primary targets could be the EA-EBV.

Mode of Action

It has been shown to induce oxidative stress in lettuce seedlings . This suggests that it interacts with its targets, possibly through the generation of reactive oxygen species (ROS), leading to oxidative damage .

Biochemical Pathways

Beta-Cembrenediol has been found to affect multiple tumorigenesis pathways, including phospoinositide-3 kinase (PI3K), extracellular signal-regulated kinase (ERK), Wnt/β-catenin, p53, bridging integrator 1 (BIN-1), cyclooxygenase 2 (COX-2), cyclin-dependent kinase (CDK) and collagen type XII α1 chain (COL12A1) .

Result of Action

Beta-Cembrenediol has been shown to have potent antitumor, neuroprotective, and antimicrobial activities . It has been found to significantly inhibit the growth of lettuce seedlings and reduce their fresh weight . This suggests that it may have a similar inhibitory effect on the growth of tumor cells.

将来の方向性

特性

IUPAC Name |

(1R,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVKDDXPCFBMOV-PCFHHCMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC/C(=C\[C@@H](C[C@@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Cembrenediol | |

CAS RN |

57605-81-9 | |

| Record name | beta-Cembrenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)